
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMTT and has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways involved in inflammation, cancer, or microbial growth.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain microorganisms. It has also been found to have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide in lab experiments include its potent biological activities, its synthetic availability, and its potential uses in drug discovery and development. The limitations include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide. These include further studies on its mechanism of action, its potential uses in drug discovery and development, and its potential applications in various fields such as medicine, agriculture, and biotechnology. Additionally, further studies on its toxicity and safety profile are needed to fully understand its potential uses.
Métodos De Síntesis
The synthesis of N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves the reaction of 3,4-dimethoxybenzylamine with 1,1-dioxide tetrahydro-3-thiophene carboxylic acid followed by the condensation of the resulting intermediate with 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential uses in drug discovery and development.
Propiedades
Nombre del producto |
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide |
|---|---|
Fórmula molecular |
C25H27NO7S |
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H27NO7S/c1-15-9-19-20(27)12-24(33-22(19)10-16(15)2)25(28)26(18-7-8-34(29,30)14-18)13-17-5-6-21(31-3)23(11-17)32-4/h5-6,9-12,18H,7-8,13-14H2,1-4H3 |
Clave InChI |
XVEBUJUSSBMMGW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4CCS(=O)(=O)C4)C |
SMILES canónico |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4CCS(=O)(=O)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



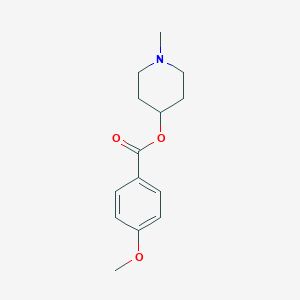
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B257350.png)
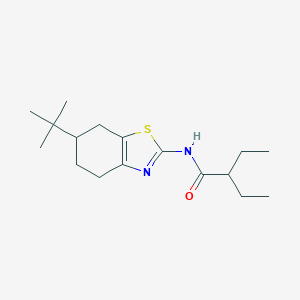
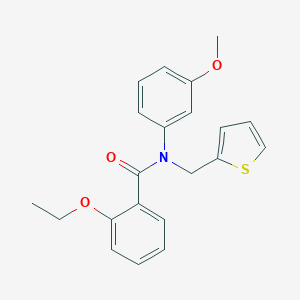
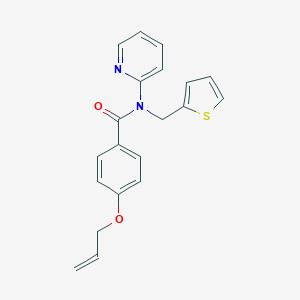
![Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257357.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B257360.png)
![2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257366.png)


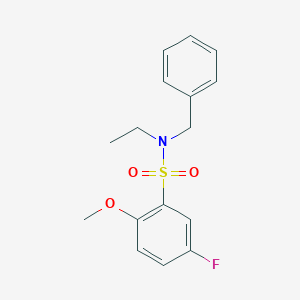
![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B257371.png)

![3-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257375.png)